molecular formula C16H15NO3S B2691687 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 387855-80-3

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2691687
CAS No.: 387855-80-3
M. Wt: 301.36
InChI Key: RCXHLQWLYVOCAO-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic compound that combines an indole moiety with a thiophene ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group or the double bonds within the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and thiophene rings could facilitate binding to hydrophobic pockets within proteins, while the ester group might be involved in hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate: Similar structure but with a different substitution pattern on the indole ring.

    2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methylthiophene-2-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

The unique combination of the indole and thiophene rings in 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate may confer distinct biological activities or physical properties not seen in similar compounds.

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-11-6-7-14(21-11)16(19)20-10-15(18)17-9-8-12-4-2-3-5-13(12)17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXHLQWLYVOCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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